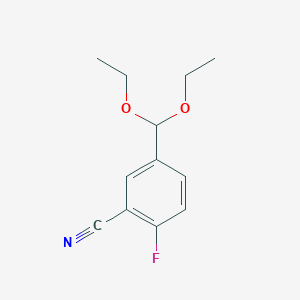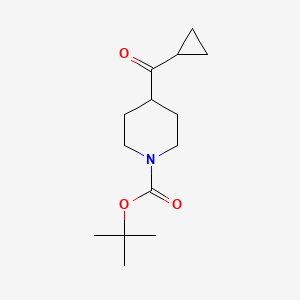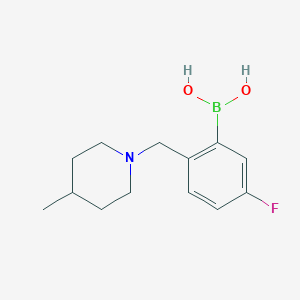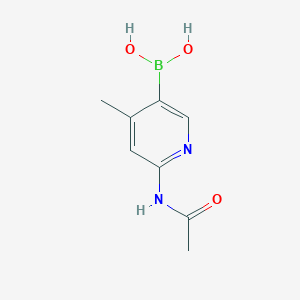
6-Acetamido-4-methylpyridin-3-ylboronic acid
描述
Synthesis Analysis
The synthesis of 6-acetamido-4-methylpyridin-3-ylboronic acid involves a stirred solution of the 2-acetylamino-5-bromo-4-methylpyridine (1.858g, 8.11 mmol) and boron isopropoxide (7.5ml, 32.4mmol) in THF cooled to -780C . N-butyl lithium (4.1 ml, 41mmol of 10 M soln in hexanes) is then added . After 1 hour at -780C, the reaction is quenched with water and warmed to room temperature . THF is removed under reduced pressure . 2N HCI is added until a precipitate develops . The precipitate is then filtered, washed with a minimal amount of water, and dried under vacuum .科学研究应用
Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry
- Application Summary : Pinacol boronic esters are valuable building blocks in organic synthesis. They are used in a process called catalytic protodeboronation, which is a radical approach to functionalize alkyl boronic esters .
- Methods of Application : The process involves the use of a catalyst to facilitate the protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : This method has been applied to methoxy protected (−)-Δ8-THC and cholesterol. It was also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Suzuki Cross-Coupling Reactions
- Scientific Field : Organic Chemistry
- Application Summary : The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds. In this context, boronic acids are used as one of the reagents .
- Methods of Application : The process involves the reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Results or Outcomes : This method leads to the efficient synthesis of a series of novel pyridine derivatives .
Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Organoboron compounds are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups .
- Methods of Application : Various borylation approaches have been developed over the years . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
- Results or Outcomes : The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
Hydrogenation of Unactivated Alkenes
- Scientific Field : Organic Chemistry
- Application Summary : A sequence for the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy was described .
- Methods of Application : The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .
- Results or Outcomes : This reaction is limited to the more expensive catechol boronic esters and works well for 2° alkyl B-esters .
Functionalizing Deboronation of Alkyl Boronic Esters
- Scientific Field : Organic Chemistry
- Methods of Application : This involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
- Results or Outcomes : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Hydroboration-Deboronation Strategy
- Scientific Field : Organic Chemistry
- Application Summary : A sequence for the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy was described .
- Methods of Application : The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .
- Results or Outcomes : This reaction is limited to the more expensive catechol boronic esters and works well for 2° alkyl B-esters .
安全和危害
属性
IUPAC Name |
(6-acetamido-4-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O3/c1-5-3-8(11-6(2)12)10-4-7(5)9(13)14/h3-4,13-14H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUXQHBKIUCFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)NC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701204 | |
| Record name | (6-Acetamido-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetamido-4-methylpyridin-3-ylboronic acid | |
CAS RN |
1111637-72-9 | |
| Record name | (6-Acetamido-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



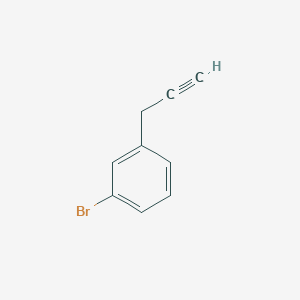
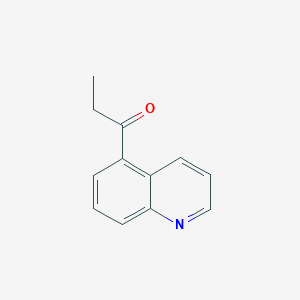
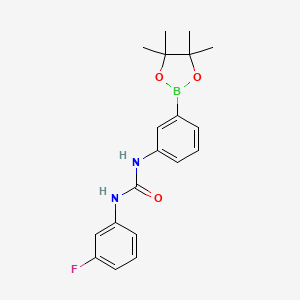
![6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one](/img/structure/B1395643.png)
![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1395644.png)

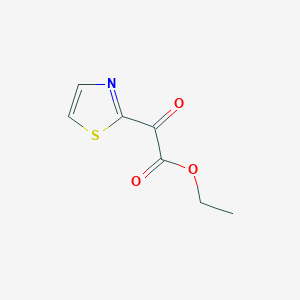
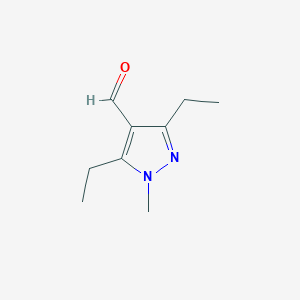
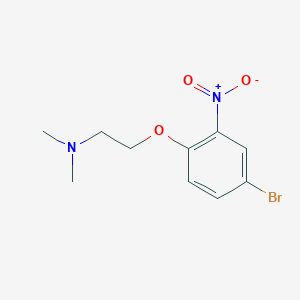
![1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride](/img/structure/B1395651.png)
![Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395652.png)
